![molecular formula C32H38O4 B12598323 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne CAS No. 874978-87-7](/img/structure/B12598323.png)
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is an organic compound that belongs to the class of diynes. This compound is characterized by the presence of two phenyl rings, each substituted with a heptyloxycarbonyl group, connected by a butadiyne bridge. The compound’s structure imparts unique electronic and optical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne typically involves the Sonogashira coupling reaction. This reaction is performed between 1,4-diiodobenzene and heptyloxycarbonyl-substituted phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylethylamine
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butadiyne bridge into a butane bridge.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine or nitric acid for bromination or nitration reactions, respectively.
Major Products
Oxidation: Formation of heptyloxycarbonyl-substituted benzoic acids.
Reduction: Formation of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]butane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is primarily related to its electronic structure. The conjugated butadiyne bridge allows for efficient electron delocalization, which imparts unique optical and electronic properties. These properties enable the compound to interact with various molecular targets, such as proteins and nucleic acids, through π-π stacking interactions and hydrogen bonding. The pathways involved include:
Electron transfer: Facilitates redox reactions in biological systems.
Fluorescence: Enables the compound to act as a fluorescent probe for imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the heptyloxycarbonyl groups.
1,4-Bis(4-methoxyphenyl)-1,3-butadiyne: Similar structure with methoxy groups instead of heptyloxycarbonyl groups.
1,4-Bis(4-cyanophenyl)-1,3-butadiyne: Similar structure with cyano groups instead of heptyloxycarbonyl groups.
Uniqueness
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is unique due to the presence of heptyloxycarbonyl groups, which enhance its solubility in organic solvents and its ability to form stable films. These properties make it particularly suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
874978-87-7 |
|---|---|
Molekularformel |
C32H38O4 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
heptyl 4-[4-(4-heptoxycarbonylphenyl)buta-1,3-diynyl]benzoate |
InChI |
InChI=1S/C32H38O4/c1-3-5-7-9-13-25-35-31(33)29-21-17-27(18-22-29)15-11-12-16-28-19-23-30(24-20-28)32(34)36-26-14-10-8-6-4-2/h17-24H,3-10,13-14,25-26H2,1-2H3 |
InChI-Schlüssel |
CMEJNAYEGSXHKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(=O)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


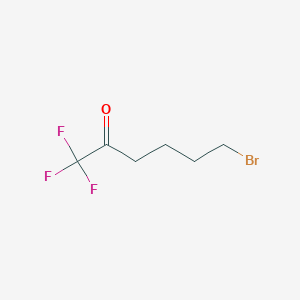

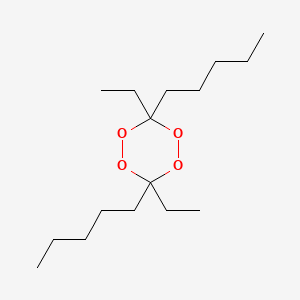
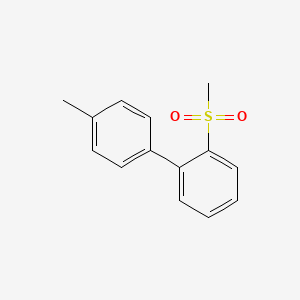
![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
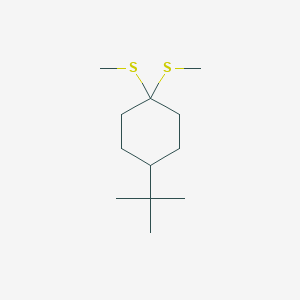
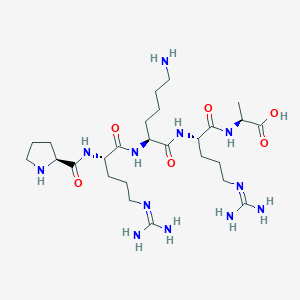
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
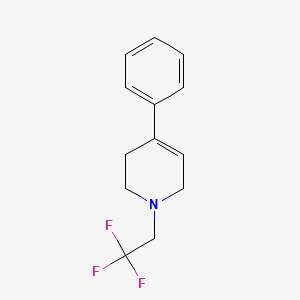
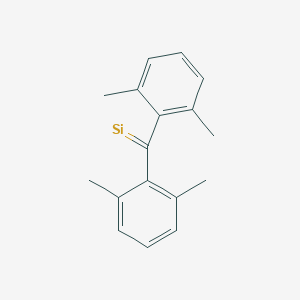
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
